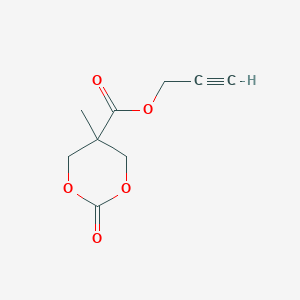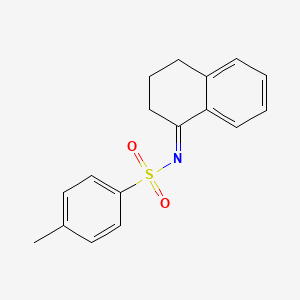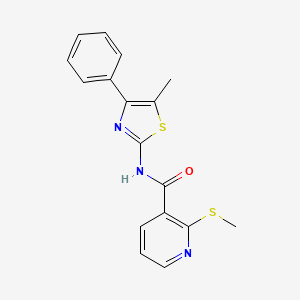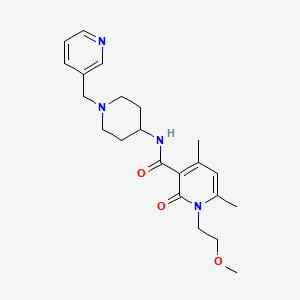![molecular formula C9H14ClN3O B13360646 2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
準備方法
The synthesis of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves the reaction of 2-chloroacetamide with 2-isobutyl-1,2-dihydro-3H-pyrazole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing inflammation or inhibiting tumor growth.
類似化合物との比較
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can be compared with other pyrazole derivatives, such as:
2-Chloro-N-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a methyl group instead of an isobutyl group.
2-Chloro-N-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a phenyl group instead of an isobutyl group.
The uniqueness of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC名 |
2-chloro-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C9H14ClN3O/c1-7(2)6-13-8(3-4-11-13)12-9(14)5-10/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
InChIキー |
LECIRESSUIYQEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC=N1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)


![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)


